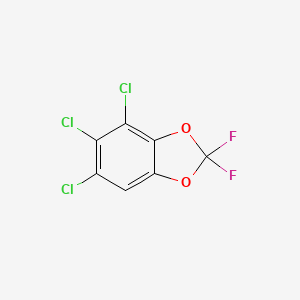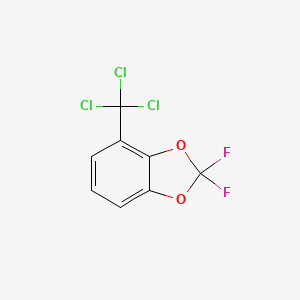
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as “4-TDC”, is an organic compound that is a member of the dioxole family. It is a colorless, volatile liquid with a boiling point of 177°C, a melting point of -47°C, and a density of 1.36 g/mL. 4-TDC has a variety of uses in scientific research, ranging from its use as a solvent to its application in organic synthesis.
Wirkmechanismus
4-TDC is an organic compound that is highly reactive. Its reactivity is due to its trichloromethyl group, which is highly reactive due to its electron-withdrawing nature. This electron-withdrawing nature causes 4-TDC to be a strong nucleophile, which allows it to react with electrophiles, such as carbonyl compounds, in a variety of reactions. This reactivity is also what makes 4-TDC useful in organic synthesis, as it can be used to synthesize a variety of other compounds.
Biochemical and Physiological Effects
4-TDC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also known to be a strong irritant, and exposure to it can cause skin and eye irritation. In addition, 4-TDC has been found to be carcinogenic in animal studies, and it is classified as a potential human carcinogen by the International Agency for Research on Cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-TDC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TDC is its low boiling point, which makes it ideal for use as a solvent in organic synthesis. It is also highly volatile, which makes it easy to store and transport. In addition, 4-TDC is relatively inexpensive and readily available. However, 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also a strong irritant and can cause skin and eye irritation. For these reasons, it is important to take proper safety precautions when working with 4-TDC in the laboratory.
Zukünftige Richtungen
Given the potential toxicity and carcinogenic effects of 4-TDC, it is important to continue to research the compound and its effects. Future research should focus on identifying the biochemical and physiological effects of 4-TDC, as well as the mechanism of action. In addition, research should focus on the development of safer and more effective methods of synthesis. Finally, research should focus on the development of new applications for 4-TDC, such as its use in drug synthesis or its use as a solvent in other organic synthesis reactions.
Synthesemethoden
4-TDC can be synthesized through a number of different methods. One of the most common methods is the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and sodium trichloroacetate as byproducts. Another method involves the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroethylene in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and trichloroethylene as byproducts.
Wissenschaftliche Forschungsanwendungen
4-TDC has a variety of applications in scientific research. It is often used as a solvent in organic synthesis, as it is highly volatile and has a low boiling point. It is also used in the synthesis of other organic compounds, such as 4-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used to synthesize other compounds. In addition, 4-TDC has been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.
Eigenschaften
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)



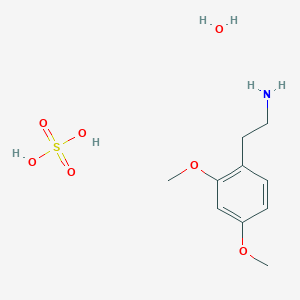




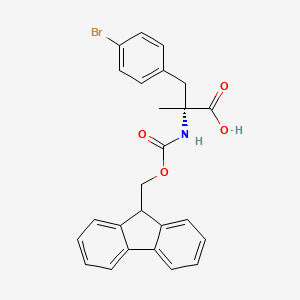
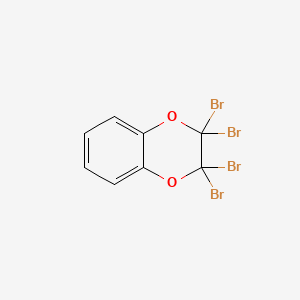
![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)

